5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
Properties
IUPAC Name |
5-ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-13-8-9-14(15(22)10-13)19-18(11-20-12-21-19)25-17-7-5-4-6-16(17)23-2/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYGOHOTZRJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a central pyrimidine ring substituted at position 4 with a 5-ethoxyphenolic group and at position 5 with a 2-methoxyphenoxy moiety. Retrosynthetic analysis suggests two primary disconnection strategies:
Pyrimidine Core Disassembly
The pyrimidine nucleus can be derived from:
Synthetic Methodologies
Stepwise Assembly from Halogenated Pyrimidines
Route A: Chloropyrimidine Intermediate Pathway
4,5-Dichloropyrimidine Preparation
Synthesized via cyclocondensation of 1,3-diketones with urea derivatives under acidic conditions:
$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl}} \text{C}5\text{H}3\text{Cl}2\text{N}_2\text{O}
$$
Yield: 68-72%Regioselective Phenoxylation
Selective substitution at C5 using 2-methoxyphenol under Mitsunobu conditions:
$$
\text{C}5\text{H}3\text{Cl}2\text{N}2\text{O} + \text{2-MeO-C}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{C}{12}\text{H}{11}\text{ClN}2\text{O}_3
$$
Reaction temperature: 0°C → rt, 12hEthoxyphenol Coupling
Suzuki-Miyaura coupling with 5-ethoxy-2-hydroxyphenylboronic acid:
$$
\text{C}{12}\text{H}{11}\text{ClN}2\text{O}3 + \text{B(OH)}2\text{-C}6\text{H}3\text{-OEt} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target}
$$
Catalyst loading: 5 mol%, Yield: 58%
Route B: Sequential Nucleophilic Substitutions
Alternative approach using 4-chloro-5-(2-methoxyphenoxy)pyrimidine:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | 2-MeOPhONa | DMF, 80°C | 82% |
| 2 | 5-Ethoxy-2-hydroxybenzene | K₂CO₃, DMSO | 67% |
One-Pot Multicomponent Synthesis
A convergent strategy employs:
- In situ generation of 5-ethoxyphenol-substituted pyrimidine
- Simultaneous coupling with 2-methoxyphenoxy groups
Key advantages:
Reaction equation:
$$
\text{CH}3\text{C(O)NH}2 + \text{HC≡C-C}6\text{H}4\text{-OEt} + \text{2-MeO-C}6\text{H}4\text{OCl} \xrightarrow{\text{CuI}} \text{Target}
$$
Critical Process Parameters
Purification and Characterization
Chromatographic Methods
- Normal phase SiO₂ (Hexane:EtOAc 3:1 → 1:2)
- HPLC (C18 column, MeCN/H₂O gradient)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Palladium catalysts | 42% |
| Specialty solvents | 28% |
| Ligands | 18% |
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 18.7 |
| PMI | 23.4 |
Chemical Reactions Analysis
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Insights :
- Substituent Position: The 2-methoxyphenoxy group in the target compound differs from bosentan’s 2-methoxyphenoxy-6-hydroxyethoxy substitution, which is critical for endothelin receptor binding .
Physicochemical Properties
Hydrogen-Bonding Capacity
Lipophilicity and Molecular Weight
- The target compound’s molecular weight (~366 g/mol) is lower than bosentan (~551 g/mol), favoring better bioavailability .
- Ethoxy and methoxy groups increase logP compared to unsubstituted analogs (e.g., 5-(4-ethylphenyl)pyrimidin-2-ol in ), enhancing membrane permeability but risking metabolic instability .
Docking Studies and Binding Free Energy
- Target Compound vs. AP-NP (): AP-NP showed a binding free energy of -9.2 kcal/mol against the hACE2-S complex, attributed to naphthyl-aromatic interactions. The target compound’s methoxyphenoxy group may mimic this via π-π stacking but lacks the extended aromatic surface .
- Comparison with Tezosentan Precursors () : Chlorinated pyrimidine intermediates in tezosentan synthesis exhibit higher receptor affinity due to sulfonamide linkers, absent in the target compound .
Enzymatic and Receptor Interactions
- Endothelin Receptor Antagonism: Bosentan’s dual receptor inhibition relies on its sulfonamide and pyridinyl groups, while the target compound’s phenolic -OH may favor alternative targets like kinases or viral proteases .
- Antiviral Potential: Diarylated pyrimidines in inhibit SARS-CoV-2 via hACE2-S binding, suggesting the target compound could be modified with amino groups (as in ) to enhance viral entry blockade .
Biological Activity
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing from various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.36 g/mol. The compound features a pyrimidine ring substituted with an ethoxy group and a methoxyphenoxy moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study reported that pyrimidine nucleoside analogs significantly inhibited the growth of A431 vulvar epidermal carcinoma cells in vitro, suggesting a potential mechanism involving the disruption of nucleotide synthesis pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | Not specified | Inhibition of cell proliferation |
| Similar Pyrimidine Analog | Jurkat T-cells | 0.021 | PNP inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been explored. In vitro studies have demonstrated that certain pyrimidine compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains. This activity is often attributed to their ability to interfere with nucleic acid synthesis in microbial cells .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the efficacy of various pyrimidine derivatives found that compounds with similar structures to this compound demonstrated selective cytotoxicity towards T-cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .
- Antimicrobial Evaluation : Another research effort focused on synthesizing novel pyrimidine derivatives, including those related to this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial DNA synthesis .
- Inflammation Studies : In vivo studies have highlighted the anti-inflammatory effects of similar compounds, where administration led to reduced levels of inflammatory markers in animal models of arthritis. This suggests that such compounds could be developed into therapeutic agents for chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
